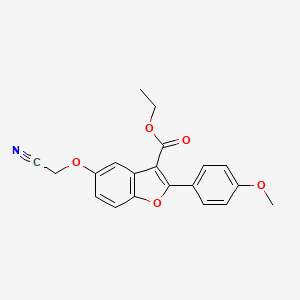

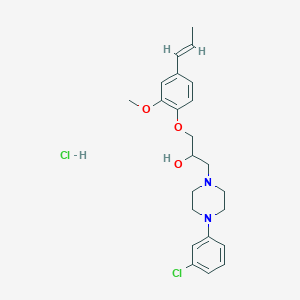

![molecular formula C18H20N2O2 B2662806 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole CAS No. 477543-02-5](/img/structure/B2662806.png)

2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), which is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a derivative, was synthesized using reductive cyclization, with its structure determined by IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).

Applications in Sensing Technologies

- Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show sensitivity to benzaldehyde derivatives, suggesting potential use in fluorescence sensors for chemical detection (Shi et al., 2015).

Contributions to Material Science

- Electrochromic Properties in Conducting Polymers : Research on 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole demonstrates the influence of hydrogen bonding on electrochromic properties of conducting polymers, highlighting the compound's role in material science (Akpinar et al., 2012).

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Properties : Benzimidazoles bearing oxadiazole nucleus, including derivatives of 1H-benzo[d]imidazole, have shown potential as anticancer agents. Their in vitro anticancer activity was notable, suggesting therapeutic applications (Rashid et al., 2012).

- Synthesis for Drug Targets : The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole and molecular docking analysis against anti-inflammatory drug targets like Myeloperoxidase and Cyclooxygenase, indicates its potential in developing new drugs (Anthal et al., 2018).

Applications in Chemotherapy

- Cancer Treatment : Novel imidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, have been identified for their potential in chemotherapy, showing significant cytotoxic activities against human tumor lines (汪学全 et al., 2015).

Contributions to Pharmacology

- Cardiotonic Activity : Aryl- or pyridyl-substituted fused imidazoles, which include derivatives of this compound, display positive inotropic activity, suggesting applications in cardiology (Andreani et al., 1994).

Applications in Analytical Chemistry

- Chemosensing of Metal Ions : Research on pyrazoline derivatives, including those based on this compound, has shown their utility as fluorescent chemosensors for metal ions like Fe3+, highlighting applications in analytical chemistry (Khan, 2020).

Structural and Molecular Design

- Molecular Docking and Structure Studies : The synthesis, characterization, and molecular docking of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole contribute to understanding the pharmacological importance and potential drug action modes (Mohamed et al., 2012).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h5-10,12H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNRZSZKVHIEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)

![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)